molecular formula C15H12N2O B184743 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 142016-38-4

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B184743
CAS RN: 142016-38-4
M. Wt: 236.27 g/mol
InChI Key: PJWGCWHPWZXGCC-UHFFFAOYSA-N
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Description

“2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular weight of 236.27 . It is a solid substance and is part of the imidazopyridine class of compounds, which are recognized as important fused bicyclic 5–6 heterocycles .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A microwave-enhanced protocol has been developed for the synthesis of new Schiff bases, including this compound, by the condensation of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with 2-aminopyridine .


Molecular Structure Analysis

The molecular structure of “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is represented by the InChI code: 1S/C15H12N2O/c1-11-5-7-12(8-6-11)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3 . The 13C NMR spectra of similar compounds have been reported .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives, including “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, have been studied for their catecholase activity. The complexes formed in situ between these ligands and copper (II) salts have shown excellent catalytic activities for the oxidation of catechol to o-quinone .


Physical And Chemical Properties Analysis

“2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a solid substance . Its molecular weight is 236.27 . The InChI code representing its molecular structure is 1S/C15H12N2O/c1-11-5-7-12(8-6-11)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3 .

Scientific Research Applications

Therapeutic Agent for Piroplasm Infection

Imidazo[1,2-a]pyridines, including “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, have shown potent activity against a wide spectrum of infectious agents . They have been found to inhibit the growth of different piroplasms, including Babesia bovis, B. bigemina, B. divergens, B. caballi, and Theileria equi, in a dose-dependent manner . This suggests that they could be used as a therapeutic agent for treating piroplasm infections .

Organic Synthesis and Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of these scaffolds, such as “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have shown great potential in the field of materials science . They have been reported to be used in different technological applications, such as optoelectronic devices .

Sensors

Imidazo[1,2-a]pyridine derivatives can also be used in the development of sensors . Their unique properties make them suitable for use in various sensing applications .

Anti-Cancer Drugs

Imidazo[1,2-a]pyridine derivatives have been reported to have potential applications in the pharmaceutical field, including as anti-cancer drugs . Their unique structure and properties make them promising candidates for the development of new anti-cancer therapies .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridine derivatives can be used as emitters for confocal microscopy and imaging . Their luminescent properties make them suitable for use in various imaging applications .

Mechanism of Action

While the specific mechanism of action for “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is not explicitly mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry .

Future Directions

The future directions for “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” and similar compounds could involve further exploration of their medicinal chemistry applications . Additionally, their potential as catalysts in oxidation reactions presents another area for future research .

properties

IUPAC Name

2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-5-7-12(8-6-11)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWGCWHPWZXGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360272
Record name 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787254
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

142016-38-4
Record name 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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